molecular formula C23H23FN4O B2440242 C23H23FN4O CAS No. 1396858-33-5

C23H23FN4O

Cat. No. B2440242
CAS RN: 1396858-33-5
M. Wt: 390.462
InChI Key: BFJQRTYXSJTYRF-UHFFFAOYSA-N
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Description

The compound “C23H23FN4O” has a molecular weight of 390.453323 g/mol . There are two possible structures for this compound based on the IUPAC names provided:

  • 3-{2,4-dimethylpyrimido[1,2-b]indazol-3-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide
  • N-(4-fluorophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by its SMILES string and InChI . The SMILES string and InChI provide a textual representation of the compound’s structure, including the arrangement of atoms and the bonds between them .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s important to note that chemical reaction analysis often involves high-performance liquid chromatography (HPLC). HPLC can help identify and quantify the reactants, products, and intermediates in a chemical reaction .


Physical And Chemical Properties Analysis

The compound “this compound” has several computed properties . It has a molecular weight of 390.5 g/mol, a XLogP3-AA of 3.2, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds .

Scientific Research Applications

Command and Control Environments

C23H23FN4O has been associated with ergonomics, particularly in the context of command and control (C2, C3, and C4) environments. This includes a focus on human control of systems and the challenges present in various domains such as emergency services, air traffic control, and military applications. The ergonomics research aims to present advanced research into models of team performance and the evaluation of interaction technologies (Stanton & Baber, 2006).

Chemical Representations in Education

In the field of Chemistry education, the compound has been referenced in the context of understanding and interpreting chemical representations. The study underlines the challenges students face in grasping these representations and how they are integrated into educational materials. It provides criteria for the evaluation of chemical representations in school textbooks, aimed at enhancing the student’s comprehension of Chemistry (Gkitzia, Salta, & Tzougraki, 2011).

Greenhouse Gas Reclamation

There's significant interest in the reclamation of greenhouse gases, particularly CO2, due to its implications in global warming and climate change. The compound has been studied in the context of C1 chemistry and green catalysis, focusing on its role in the hydrogenation process and reaction with hydrocarbons and oxy-organics. The research highlights the importance of developing suitable catalysts with high activity and selectivity for the reclamation of CO2 (Yang & Wang, 2015).

Citizen Science and Participatory Research

The compound has been mentioned in the context of citizen science and public participation in scientific research. These studies focus on how members of the public engage in scientific research, often in conservation and natural resource management, and how this participation influences project design and outcomes. The research stresses the importance of negotiating scientific and public interests for project design towards integrated goals (Shirk et al., 2012).

Sustainable Technologies

The compound has been researched in relation to sustainable technologies, particularly in the field of greenhouse gas reclamation. The focus is on the opportunities in C1 chemistry and green catalysis, evaluating the performance of catalysts involved in CO2 activation, and analyzing the underlying reaction mechanisms. The research emphasizes the importance of catalyst development and the utilization of carbon dioxide in new energy sources and greenhouse gas mitigation (Yang & Wang, 2015).

Future Directions

While specific future directions for “C23H23FN4O” are not available, the development of new chemical compounds often involves further studies to understand their properties, potential applications, and safety profiles. Additionally, the use of machine learning and artificial intelligence in chemistry can expedite the discovery and development of new compounds .

properties

IUPAC Name

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O/c1-16-6-2-3-7-17(16)14-23(29)25-18-12-13-28(15-18)22-11-10-21(26-27-22)19-8-4-5-9-20(19)24/h2-11,18H,12-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJQRTYXSJTYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2CCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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